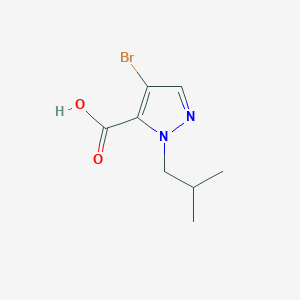

4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid

Description

Contextualization within Halogenated Pyrazole (B372694) Chemistry

The presence of a halogen atom on the pyrazole ring is a critical feature that places 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid within the broader category of halogenated pyrazoles. Halogenation of the pyrazole nucleus is a foundational step in the synthesis of more complex derivatives. researchgate.net The position of the halogen atom significantly influences the molecule's reactivity; halogenation of pyrazoles typically occurs at the fourth position of the ring. researchgate.netresearchgate.net

Halogenated pyrazoles are valuable synthons in organic chemistry, serving as precursors for a variety of functionalized molecules through cross-coupling reactions and other transformations. beilstein-archives.org The bromine atom, in particular, can be readily substituted by other nucleophiles, allowing for the introduction of diverse chemical moieties. This reactivity makes halogenated pyrazoles, including the subject compound, key building blocks in the construction of complex molecular architectures.

Direct C-H halogenation of pyrazoles using reagents like N-halosuccinimides offers an effective and metal-free pathway to synthesize 4-halogenated pyrazole derivatives under mild conditions. researchgate.netbeilstein-archives.org This methodological advancement has facilitated the accessibility of compounds like this compound for further investigation.

Significance of Pyrazole Carboxylic Acid Derivatives in Synthetic Chemistry

The carboxylic acid functional group is another cornerstone of the molecular identity of this compound. Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in heterocyclic chemistry due to their versatile synthetic applicability. benthamdirect.comeurekaselect.com The carboxylic acid moiety can be converted into a wide range of other functional groups, such as esters and amides, through well-established chemical reactions.

These derivatives have been extensively studied and utilized in the synthesis of compounds with diverse biological activities. eurekaselect.comresearchgate.net The pyrazole core, combined with the carboxylic acid functionality, provides a robust platform for the development of new chemical entities with potential applications in medicinal chemistry and agrochemicals. researchgate.netresearchgate.net The synthesis of pyrazole carboxylic acid derivatives can be achieved through various methods, including the oxidation of C-alkylated side chains on the pyrazole ring. globalresearchonline.net

Overview of Research Trajectories for Related Chemical Entities

Research into pyrazole derivatives is a burgeoning field, driven by their wide array of pharmacological activities. nih.gov Compounds containing the pyrazole nucleus have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. benthamdirect.comeurekaselect.comresearchgate.net The structural versatility of the pyrazole ring allows for extensive modification, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov

The introduction of different substituents at various positions on the pyrazole ring can significantly impact the biological efficacy and selectivity of the compounds. nih.gov For instance, the isobutyl group in this compound can influence its lipophilicity and binding interactions with biological targets. Research on related pyrazole structures often involves the exploration of structure-activity relationships to optimize their desired properties. nih.gov

The development of novel synthetic methodologies for the preparation of substituted pyrazoles continues to be an active area of research, providing access to a wider range of derivatives for screening and evaluation. mdpi.commdpi.com The trajectory of research in this area points towards the continued exploration of the chemical space around the pyrazole scaffold to uncover new compounds with valuable applications.

Interactive Data Tables

Table 1: General Properties of Substituted Pyrazoles

| Property | Description | Significance in Research |

| Aromaticity | Pyrazole is an aromatic heterocycle. globalresearchonline.net | Contributes to the stability and reactivity of the ring system. |

| Tautomerism | Pyrazole can exhibit tautomerism in unsubstituted forms. globalresearchonline.net | Influences the position of substituents and reactivity. |

| Basicity | Pyrazole is a weak base and can form salts with inorganic acids. globalresearchonline.net | Affects its behavior in different chemical environments and potential for salt formation. |

| Reactivity to Electrophiles | The pyrazole ring can undergo electrophilic substitution, typically at the C-4 position. globalresearchonline.net | Allows for the introduction of various functional groups. |

| Stability | The pyrazole ring is generally stable to oxidation. globalresearchonline.net | Provides a robust scaffold for chemical modifications. |

Table 2: Common Reactions of Pyrazole Carboxylic Acids

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst | Ester | |

| Amide Formation | Amine, Coupling agent | Amide | |

| Reduction | Reducing agents | Alcohol | |

| Decarboxylation | Heat or catalyst | Pyrazole | N/A |

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of this compound suggests several viable disconnection points. The primary strategies involve disconnecting the substituents from the pyrazole core and the cleavage of the pyrazole ring itself.

Scheme 1: Key Disconnection Approaches for this compound

Disconnection Approach A (Functional Group Interconversion and N-Alkylation): This approach prioritizes the late-stage introduction of the bromo and isobutyl groups. The carboxylic acid can be retrosynthetically traced back to an ester, a common protecting group for this functionality. The N-isobutyl group can be disconnected to a pyrazole precursor and an isobutyl halide, suggesting an N-alkylation step. The bromo substituent at the C4 position can be introduced via electrophilic bromination of the pyrazole ring. This leads to a key intermediate, a 1H-pyrazole-5-carboxylic acid ester.

Disconnection Approach B (Pyrazole Ring Synthesis): This strategy involves the formation of the substituted pyrazole ring as a central step. Disconnecting the pyrazole ring according to the principles of the Knorr pyrazole synthesis leads to two key building blocks: isobutylhydrazine (B3052577) and a functionalized 1,3-dicarbonyl compound. The substituents on the 1,3-dicarbonyl precursor would already contain the necessary carbon framework for the final product.

Pyrazole Ring Formation: Cycloaddition and Condensation Approaches

The construction of the pyrazole core is a critical step in the synthesis of this compound. Both cycloaddition and condensation reactions are powerful methods for forming this heterocyclic system.

Mechanistic Studies of Pyrazole Cyclization Reactions

The most classic and widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). The mechanism proceeds through the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Scheme 2: General Mechanism of the Knorr Pyrazole Synthesis

Another powerful approach is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide, and a dipolarophile, such as an alkyne. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Regioselective Synthesis of Pyrazole Core Structures

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the Knorr synthesis, the formation of two regioisomers is possible. The regioselectivity is influenced by the differential reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants. Generally, the more electrophilic carbonyl group is preferentially attacked by the hydrazine.

In the context of synthesizing the target molecule, the reaction of a suitably substituted β-ketoester with isobutylhydrazine would be a key step. The regioselectivity of this reaction is crucial for obtaining the desired 1,5-disubstituted pyrazole isomer.

Table 1: Regioselectivity in the Knorr Synthesis of Pyrazoles

| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Major Regioisomer | Minor Regioisomer | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | Methylhydrazine | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate |

Data in this table is illustrative and based on general principles of pyrazole synthesis.

Introduction of the Isobutyl Moiety at N1

The introduction of the isobutyl group at the N1 position of the pyrazole ring is a key transformation in the synthesis of the target compound. N-alkylation is the most common method to achieve this.

N-Alkylation Strategies and Optimization

Direct N-alkylation of a pre-formed pyrazole ring is a straightforward approach. This typically involves the deprotonation of the pyrazole N-H with a suitable base, followed by reaction with an isobutyl halide (e.g., isobutyl bromide or iodide). The choice of base and solvent is critical to control the regioselectivity of the alkylation, as alkylation can occur at either N1 or N2.

Table 2: Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | Benzyl bromide | K2CO3 | DMF | 1:1 | 85 | |

| 3-Methylpyrazole | Ethyl iodide | NaH | THF | >95:5 | 92 |

Data in this table is representative of typical N-alkylation reactions of pyrazoles.

Steric hindrance at the C3 and C5 positions of the pyrazole ring can significantly influence the regioselectivity of N-alkylation, often favoring the less sterically hindered N1 position.

Alternative N-Functionalization Techniques

Besides direct alkylation, other methods can be employed to introduce the N-isobutyl group. The Mitsunobu reaction provides a milder alternative to traditional alkylation, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate an alcohol for nucleophilic attack by the pyrazole nitrogen.

Another approach is to utilize isobutylhydrazine directly in the pyrazole ring formation step, as discussed in the condensation approaches. This incorporates the N-substituent from the outset, avoiding a separate alkylation step and potential regioselectivity issues.

An Exploration of Synthetic Pathways for this compound

The synthesis of functionalized pyrazole heterocycles is a cornerstone of modern medicinal and agrochemical research. Among these, this compound represents a key structural motif, combining a regiochemically defined halogen for further modification, an N-alkyl group influencing solubility and metabolic stability, and a carboxylic acid handle for amide coupling and other derivatizations. This article delineates the key synthetic methodologies for constructing this specific molecule, focusing on the strategic introduction of substituents at the C4 and C5 positions and advanced catalytic approaches.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZZVNZLYRAMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Substituent Assignment

Proton (¹H) NMR spectroscopy is a primary technique for identifying the types and number of hydrogen atoms in a molecule. In 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid, the ¹H NMR spectrum provides distinct signals for each set of non-equivalent protons, allowing for the clear assignment of the isobutyl and pyrazole (B372694) ring substituents.

The spectrum is expected to show a characteristic singlet for the proton at the C3 position of the pyrazole ring (H3). The isobutyl group attached to the N1 position gives rise to a set of coupled signals: a doublet for the methylene (B1212753) protons (-CH₂-), a multiplet (nonet) for the methine proton (-CH-), and a doublet for the two equivalent methyl groups (-CH₃). The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (pyrazole ring) | ~7.70 | Singlet (s) | - |

| -COOH | >10.0 | Broad Singlet (br s) | - |

| N-CH₂- | ~4.20 | Doublet (d) | ~7.2 |

| -CH-(CH₃)₂ | ~2.25 | Multiplet (m) | ~6.8 |

| -CH(CH₃)₂ | ~0.90 | Doublet (d) | ~6.7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Confirmation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule, thus confirming the carbon skeleton. The spectrum for this compound would display distinct signals for the carboxylic acid carbonyl carbon, the three pyrazole ring carbons (C3, C4, C5), and the three different carbons of the isobutyl group. The carbon atom attached to the bromine (C4) is expected to appear at a relatively upfield chemical shift compared to the other ring carbons due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~162.0 |

| C5 (pyrazole ring) | ~142.0 |

| C3 (pyrazole ring) | ~140.0 |

| C4-Br (pyrazole ring) | ~98.0 |

| N-CH₂- | ~56.0 |

| -CH-(CH₃)₂ | ~29.0 |

| -CH(CH₃)₂ | ~19.5 |

Heteronuclear Correlation (e.g., HSQC, HMBC) and NOESY Experiments for Detailed Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the proton signals of the isobutyl group and the H3 pyrazole proton to their corresponding carbon signals identified in the ¹³C NMR spectrum. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. A NOESY spectrum would show a spatial correlation between the N-CH₂ protons of the isobutyl group and the H3 proton of the pyrazole ring, further confirming the substituent's position and providing insight into the molecule's preferred conformation.

Solid-State NMR for Tautomeric and Conformational Studies

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and behavior of molecules in their crystalline or amorphous solid forms. For pyrazole-carboxylic acids, ssNMR is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which dictate the packing in the solid state. fu-berlin.denih.gov

Research on related pyrazole-4-carboxylic acids has demonstrated that ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), can elucidate the dynamics of proton transfer within hydrogen-bonded networks. fu-berlin.denih.govbohrium.com These studies can determine whether proton disorder observed in crystallographic data is static or dynamic. fu-berlin.denih.gov For this compound, ssNMR could be used to investigate the hydrogen-bonding motif formed by the carboxylic acid groups and the pyrazole nitrogen atoms, and to study potential polymorphism and tautomeric equilibria in the solid phase. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound.

For this compound (C₉H₁₁BrN₂O₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. A critical feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com Consequently, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. youtube.com This isotopic signature, combined with the high accuracy of the mass measurement, provides unequivocal confirmation of the compound's identity. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) would likely induce characteristic fragmentation patterns that are crucial for structural confirmation.

The fragmentation of pyrazole derivatives is often complex, involving cleavages of the ring and its substituents. For this specific molecule, several key fragmentation pathways can be predicted:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment ion with a mass 45 units less than the molecular ion. libretexts.org

Alpha-Cleavage of the Isobutyl Group: The isobutyl group attached to the nitrogen atom can undergo cleavage. Loss of a propyl radical (C3H7•) or an isobutyl radical (C4H9•) would lead to significant fragment ions.

Loss of Bromine: The C-Br bond can cleave, resulting in a fragment ion that is 79 or 81 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) lighter than the parent ion.

Pyrazole Ring Fission: The heterocyclic pyrazole ring itself can undergo cleavage. This process often involves the breaking of the N-N bond and subsequent loss of small molecules like HCN or N₂. researchgate.net The fragmentation patterns are influenced by the position and nature of the substituents on the ring. researchgate.netresearchgate.net

Analysis of the relative abundance of these fragment ions provides a molecular fingerprint, allowing for unambiguous structural confirmation. The presence of bromine would be readily identifiable by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Event | Lost Fragment | Description |

|---|---|---|

| Loss of Isobutyl Group | •C₄H₉ | Cleavage of the N-isobutyl bond, resulting in a 4-bromo-1H-pyrazole-5-carboxylic acid radical cation. |

| Decarboxylation | •COOH | Loss of the carboxylic acid radical, a common pathway for such compounds. libretexts.org |

| Loss of Bromine Atom | •Br | Cleavage of the C-Br bond, leading to a debrominated molecular ion. |

| Ring Cleavage | e.g., N₂, HCN | Fission of the pyrazole ring, a characteristic fragmentation for this heterocyclic system. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound. For this compound, the spectra would be expected to show characteristic absorption or scattering bands corresponding to its distinct structural features.

O-H Stretch: The carboxylic acid functional group will exhibit a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadness is due to intermolecular hydrogen bonding. fu-berlin.de

C-H Stretches: Absorptions from the C-H stretching vibrations of the isobutyl group (aliphatic) would appear just below 3000 cm⁻¹. The C-H stretch of the pyrazole ring (aromatic) would likely be observed just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1725-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which will give rise to a series of medium to weak absorption bands in the 1600-1400 cm⁻¹ fingerprint region.

C-Br Stretch: The vibration of the carbon-bromine bond typically appears as a strong absorption in the far-infrared region, usually between 600-500 cm⁻¹.

Raman spectroscopy would provide complementary data, particularly for the non-polar bonds and the pyrazole ring vibrations, which may be weak in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Isobutyl/Pyrazole | C-H stretch | 3100 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Pyrazole Ring | C=N, C=C stretches | 1600 - 1400 | Medium to Weak |

| Bromo-substituent | C-Br stretch | 600 - 500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily associated with π → π* transitions within the aromatic pyrazole ring system. rsc.org

The parent pyrazole molecule exhibits strong absorption in the UV region. rsc.org The presence of substituents on the pyrazole ring can cause shifts in the absorption maxima (λ_max).

The carboxylic acid group and the bromine atom act as auxochromes. Their interaction with the pyrazole π-system can lead to a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption bands compared to the unsubstituted pyrazole.

The electronic spectrum is also sensitive to the solvent polarity, which can influence the energy levels of the electronic states. nih.gov

Typically, pyrazole derivatives show absorption bands in the 200-300 nm range. researchgate.netresearchgate.net Characterizing the λ_max and molar absorptivity (ε) is important for quantitative analysis, such as in HPLC with UV detection.

Table 3: Expected UV-Vis Absorption Data

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Pyrazole Ring | 200 - 300 |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically the most suitable approach.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, providing good retention for moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is standard. ijcpa.in Due to the acidic nature of the analyte, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. sielc.com

Detection: Given the UV absorbance of the pyrazole ring, a UV detector set at one of the compound's absorption maxima (e.g., around 210-260 nm) would provide high sensitivity. ijcpa.in

Flow Rate and Temperature: Typical flow rates are around 1.0 mL/min, and the column temperature is often controlled (e.g., at 25-30 °C) to ensure reproducibility. ijcpa.in

This optimized HPLC method can be used to determine the purity of a synthesized batch by calculating the peak area percentage of the main component.

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. Due to the high polarity and low volatility of the carboxylic acid group, this compound is not suitable for direct GC analysis. colostate.edu

To analyze this compound by GC, a chemical derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable functional group. libretexts.org Common derivatization strategies include:

Esterification: The most common method is the conversion of the carboxylic acid to its corresponding ester, often a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or an alcohol (methanol or ethanol) with an acid catalyst. gcms.cz

Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. libretexts.org

Once derivatized, the resulting volatile compound can be separated and analyzed on a standard GC system, typically equipped with a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for detection.

Table 5: Derivatization Options for GC Analysis

| Derivatization Method | Reagent Example | Resulting Derivative |

|---|---|---|

| Esterification | Methanol with HCl catalyst | Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate |

| Silylation | BSTFA | Trimethylsilyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate |

Reactivity and Chemical Transformations of 4 Bromo 1 Isobutyl 1h Pyrazole 5 Carboxylic Acid

Reactivity of the Pyrazole (B372694) Nucleus Towards Electrophiles and Nucleophiles

The pyrazole ring is an electron-rich aromatic heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The presence of two nitrogen atoms in the ring affects the electron density distribution and the sites of potential reactions.

Site-Selectivity in Further Functionalization

The substitution pattern of 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid largely dictates the site-selectivity of further functionalization on the pyrazole nucleus. The C3 position is the most likely site for electrophilic attack, as the N1-isobutyl and C5-carboxylic acid groups direct electrophiles to this position. The electron-donating nature of the N1-isobutyl group and the electron-withdrawing nature of the C5-carboxylic acid group, along with the bromine at C4, create a specific electronic environment within the ring. researchgate.net

Conversely, nucleophilic attack on the pyrazole ring itself is less common due to its inherent electron-rich character. However, the presence of the bromine atom at C4 and the carboxylic acid at C5 can activate the ring for certain nucleophilic substitution reactions, particularly under conditions that favor the formation of an intermediate Meisenheimer complex. nih.gov

Transformations Involving the C4-Bromine Atom

The bromine atom at the C4 position is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the C4-bromo substituent of the pyrazole ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the pyrazole C4 position and a variety of organoboron compounds. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The reaction is tolerant of a wide range of functional groups, making it a versatile method for the synthesis of 4-aryl- or 4-vinyl-substituted pyrazoles. nih.govnih.govresearchgate.netlookchem.commdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Not specified | mdpi.com |

| XPhosPdG2/XPhos | Not specified | Not specified | Not specified | nih.gov |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF-EtOH | 100 | researchgate.net |

The Sonogashira coupling reaction allows for the introduction of an alkyne moiety at the C4 position through the reaction with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and is typically carried out in the presence of a base, such as an amine. researchgate.netresearchgate.netlibretexts.orgnih.govorganic-chemistry.org

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | researchgate.net |

| Pd(PPh₃)₄ | CuI | Amine | Not specified | libretexts.org |

The Heck reaction provides a means to form a C-C bond between the pyrazole C4 position and an alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The Heck reaction is particularly useful for the synthesis of 4-alkenylpyrazoles. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.net

| Palladium Catalyst | Base | Solvent | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Not specified | Not specified | organic-chemistry.org |

| Palladacycle phosphine (B1218219) mono-ylide complex | Not specified | Not specified | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

While the pyrazole ring is generally electron-rich, the presence of the electron-withdrawing carboxylic acid group can facilitate nucleophilic aromatic substitution (SNAr) at the C4 position, leading to the displacement of the bromine atom by a nucleophile. osti.gov This reaction is further enhanced if additional electron-withdrawing groups are present on the ring. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this reaction.

Metal-Halogen Exchange Reactions

The bromine atom at the C4 position can undergo metal-halogen exchange with organometallic reagents, most commonly organolithium compounds like n-butyllithium. wikipedia.orgmdpi.comrsc.orgprinceton.edu This reaction results in the formation of a 4-lithiated pyrazole species, which is a potent nucleophile. This intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a wide range of substituents at the C4 position. This two-step sequence provides a powerful method for the functionalization of the pyrazole ring.

Reactions and Derivatizations of the Carboxylic Acid Group

The carboxylic acid group at the C5 position is amenable to a wide range of standard transformations, providing another avenue for the derivatization of the molecule. These reactions include esterification, amidation, and reduction.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an alcohol. colostate.edu

Amidation can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as a carbodiimide, or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. thermofisher.com

The carboxylic acid can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or borane. This transformation opens up further possibilities for functionalization through reactions of the resulting alcohol.

Furthermore, the carboxylic acid can be converted into other functional groups, such as acyl azides, which can then undergo Curtius rearrangement to form isocyanates, providing a route to ureas and carbamates. researchgate.netnih.govnih.gov

Amidation and Esterification Reactions

The carboxylic acid group is the primary site for amidation and esterification reactions. These transformations are fundamental in organic synthesis for creating amide and ester derivatives, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov

Amidation: this compound readily reacts with primary or secondary amines to form the corresponding pyrazole-5-carboxamides. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. mdpi.com Common methods include the use of coupling agents like carbodiimides or converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. mdpi.comacs.org The direct thermal amidation by heating the carboxylic acid with an amine is also possible, driving the reaction by removing the water byproduct.

Esterification: The synthesis of esters from this compound is most commonly achieved through Fischer esterification. libretexts.org This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orguakron.edu The reaction is reversible, and to achieve high yields, it is often necessary to remove water as it forms, typically by azeotropic distillation. libretexts.org Alternatively, esters can be formed by reacting the corresponding acid chloride or another activated derivative with an alcohol. researchgate.net

| Reaction Type | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|

| Amidation | Primary/Secondary Amine (R-NH₂) | Coupling agent (e.g., DCC) or heat | 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxamide |

| Fischer Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), heat | 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylate ester |

Reduction to Alcohol or Aldehyde

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the carboxylic acid to the corresponding primary alcohol, (4-bromo-1-isobutyl-1H-pyrazol-5-yl)methanol. The reaction typically proceeds in an anhydrous ether solvent. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for this transformation and offers higher selectivity, as it reduces carboxylic acids faster than many other functional groups. libretexts.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires converting the carboxylic acid into a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent. For instance, the Rosenmund reduction of the corresponding acid chloride (using hydrogen gas and a poisoned palladium catalyst) could yield 4-bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde.

| Target Product | Typical Reagent(s) | Intermediate (if any) |

|---|---|---|

| (4-bromo-1-isobutyl-1H-pyrazol-5-yl)methanol | LiAlH₄ or BH₃·THF | None (Direct reduction) |

| 4-bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde | H₂, Pd/BaSO₄ (Rosenmund) | Acid Chloride |

Acid Halide Formation and Subsequent Transformations

Conversion of this compound into its corresponding acid halide, most commonly the acid chloride, dramatically increases its reactivity towards nucleophiles.

Acid Halide Formation: 4-Bromo-1-isobutyl-1H-pyrazole-5-carbonyl chloride can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming a highly electrophilic carbonyl carbon. libretexts.org

Subsequent Transformations: The resulting acid chloride is a versatile intermediate. It reacts readily with a wide range of nucleophiles under milder conditions than the parent carboxylic acid to form various derivatives:

Amides: Reaction with ammonia, primary, or secondary amines gives high yields of the corresponding amides.

Esters: Reaction with alcohols produces esters.

Friedel-Crafts Acylation: The acid chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Investigation of Reaction Mechanisms and Kinetics

The reactions of this compound generally follow well-established organic chemistry mechanisms.

Amidation and Esterification: The mechanisms for these reactions fall under the category of nucleophilic acyl substitution. libretexts.org In acid-catalyzed esterification (Fischer mechanism), the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org For amidation involving an activated intermediate like an acid chloride, the mechanism is a straightforward nucleophilic attack by the amine on the highly reactive carbonyl carbon, followed by the elimination of the chloride leaving group. The kinetics of uncatalyzed, direct amidation reactions are often found to be second-order. researchgate.net

Reduction: The reduction with hydrides like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a metal-alkoxide species which is then protonated during workup to yield the alcohol.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and predict the reactivity of molecules like 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid. nih.gov By solving the Schrödinger equation in an approximate manner, DFT can elucidate a wide range of molecular properties.

Optimization of Molecular Geometries and Conformations

The first step in most quantum chemical calculations is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the equilibrium geometry. researchgate.net

These calculations typically show that the pyrazole (B372694) ring is largely planar. The isobutyl and carboxylic acid groups attached to the ring, however, have rotational freedom. The optimization process identifies the lowest energy conformation by exploring different dihedral angles of these substituents. Studies on similar pyrazole derivatives indicate that intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom of the pyrazole ring can influence the preferred conformation, leading to a more planar and stable structure. nih.govuomphysics.net

Interactive Table: Predicted Geometrical Parameters for this compound Note: This data is representative and based on DFT calculations of analogous pyrazole structures. Actual values may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is typically localized over the electron-rich pyrazole ring system. In contrast, the LUMO is often distributed across the carboxylic acid group and the C4-Br bond, which are the more electrophilic sites. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

Interactive Table: Predicted FMO Properties Note: Energy values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions are relatively neutral. youtube.com

In an MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the N2 atom of the pyrazole ring. researchgate.net These are the primary sites for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. derpharmachemica.com For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), C-N stretching within the pyrazole ring, and the C-Br stretch at lower wavenumbers. uomphysics.net Comparing these calculated frequencies with experimental FT-IR data helps to confirm the presence of specific functional groups. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra. mdpi.comnih.gov For the title compound, calculations would predict distinct chemical shifts for the protons and carbons of the isobutyl group, the pyrazole ring, and the carboxylic acid.

Interactive Table: Predicted Spectroscopic Data Note: These are expected ranges based on DFT calculations of related structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation of the isobutyl and carboxylic acid groups to understand the range of accessible conformations in solution.

Study Solvent Interactions: Observe how the molecule interacts with surrounding solvent molecules, particularly the formation and breaking of hydrogen bonds between the carboxylic acid group and water.

Analyze Dimerization: Investigate the potential for two molecules to form hydrogen-bonded dimers via their carboxylic acid groups, a common phenomenon for carboxylic acids.

Tautomeric Equilibria and Proton Transfer Studies within the Pyrazole Ring System

Tautomerism is a significant feature of many heterocyclic compounds, including pyrazoles. researchgate.net While the N1 position of this compound is substituted, preventing the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of tautomerism, such as proton transfer events, can be studied computationally. researchgate.net

Theoretical calculations can be employed to investigate the possibility of intramolecular proton transfer from the carboxylic acid's hydroxyl group to the N2 atom of the pyrazole ring. This would result in a zwitterionic tautomer. By calculating the energies of the neutral molecule, the zwitterionic form, and the transition state connecting them, researchers can determine the energy barrier for this proton transfer and the relative stability of the two tautomers. researchgate.net Such studies on related pyrazole carboxylic acids generally find that the neutral form is significantly more stable than any zwitterionic counterparts in non-polar environments. researchgate.net

In Silico Screening and Ligand Design Principles (without specific targets or efficacy)

Computational chemistry offers powerful tools for the rational design of novel molecules and the prediction of their chemical properties, playing a crucial role in modern chemistry and drug discovery. For pyrazole derivatives, including this compound, in silico screening and ligand design principles are employed to explore their potential chemical interactions and guide synthetic efforts. These computational approaches focus on the molecule's structure and electronic properties to predict its behavior in various chemical environments, independent of specific biological targets or efficacy.

At the heart of in silico screening for compounds like this compound are techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. semanticscholar.orgeurjchem.com Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a larger molecule, providing insights into the potential intermolecular interactions. nih.govijnrd.orgbiointerfaceresearch.com These studies can generate data on binding affinities and scores, which are useful in prioritizing compounds for further investigation.

Quantitative structure-activity relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their properties. semanticscholar.orgej-chem.orgsemanticscholar.org For pyrazole carboxylic acid derivatives, 4D-QSAR analyses have been utilized to identify pharmacophores and predict activities based on quantum chemical calculations. nih.gov These models are built using various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape.

Ligand-based design principles are also integral to the computational study of pyrazole derivatives. nih.govresearchgate.net This approach leverages the knowledge of molecules with known properties to design new compounds with desired characteristics. Pharmacophore modeling, a key aspect of ligand-based design, helps in identifying the essential three-dimensional arrangement of functional groups that are responsible for a molecule's chemical interactions. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of pyrazole compounds. researchgate.netnih.gov DFT calculations can be used to determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps, all of which are crucial for understanding the chemical behavior of the molecule. bohrium.com These computational studies are instrumental in guiding the design of new pyrazole derivatives with tailored properties.

The following table provides a hypothetical example of the types of data that can be generated from in silico studies of pyrazole derivatives. It is important to note that this data is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

| Pyrazol Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (μM) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Derivative A | -8.5 | 2.3 | 3.1 | 65.4 |

| Derivative B | -7.9 | 5.1 | 2.8 | 72.1 |

| Derivative C | -9.2 | 1.5 | 3.5 | 60.8 |

| Derivative D | -8.1 | 4.2 | 3.0 | 68.9 |

Role As a Synthetic Intermediate in Advanced Organic Synthesis Research

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid, possessing both an electrophilic carbon center (C4, bonded to bromine) and a nucleophilic/electrophilic carboxylic acid group, makes it an ideal starting material for constructing fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, in particular, are a class of fused heterocycles that have garnered significant interest due to their structural analogy to purines, leading to a wide range of biological activities, including their use as anticancer agents. ekb.egderpharmachemica.com

The general synthetic strategy involves the conversion of the pyrazole-5-carboxylic acid into a more reactive derivative, such as an ester or acid chloride, followed by cyclization reactions. For instance, reaction with an amine can lead to an amide, which can then undergo intramolecular cyclization. The bromine at the 4-position can be utilized in subsequent steps for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of complex, three-dimensional structures. The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives often starts from pyrazole (B372694) precursors, highlighting the utility of compounds like this compound in building these important scaffolds. ekb.egunisi.itnih.gov

Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis

| Reaction Type | Reagents/Conditions | Resulting Scaffold |

|---|---|---|

| Amidation & Cyclization | 1. SOCl₂ or (COCl)₂2. Amine (e.g., formamide) | Pyrazolo[3,4-d]pyrimidin-4-one |

| Esterification & Condensation | 1. Alcohol, H⁺2. Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazinone |

Building Block in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the synthesis of large, structurally diverse libraries of compounds in a single step. mdpi.com The carboxylic acid functionality of this compound makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide combine to form a bis-amide. semanticscholar.org By employing this compound as the acidic component, a pyrazole moiety can be incorporated into a peptide-like scaffold. This approach allows for the rapid generation of a library of complex molecules by varying the other three components. acs.org

Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org The use of the title compound in this reaction would attach the 4-bromo-1-isobutyl-pyrazole scaffold to an α-acyloxy carboxamide backbone. The efficiency and high atom economy of MCRs make them ideal for generating chemical libraries for high-throughput screening. mdpi.comnih.gov

Development of Ligands for Organometallic Catalysis

The pyrazole nucleus is a well-established coordinating motif in organometallic chemistry. The two adjacent nitrogen atoms can act as a bidentate ligand, binding to a metal center to form stable complexes. These complexes, particularly with transition metals like palladium, are widely used as catalysts in cross-coupling reactions. rsc.org The design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. acs.org

This compound can be derivatized to create novel P,N-ligands. For example, the carboxylic acid can be converted to an amide linked to a phosphine-containing moiety. The resulting pyrazole-based P,N-ligand could then be used to stabilize palladium catalysts for reactions like Suzuki and amination couplings. researchgate.net The isobutyl group at the N1 position and the bromine at the C4 position provide steric bulk and electronic modification, which can be tuned to optimize catalytic performance. The development of efficient catalytic systems is a major focus of modern synthetic chemistry, and pyrazole-derived ligands play a significant role in this field. mit.edursc.org

Intermediate in the Total Synthesis of Natural Products or Analogs

While pyrazole-containing natural products are not as common as other heterocyclic systems, they do exist. nih.gov Examples include pyrazofurin, an antibiotic and antiviral C-nucleoside. mdpi.com The synthesis of these natural products and their analogs often requires functionalized heterocyclic building blocks. researchgate.net

This compound serves as a versatile synthetic intermediate that could be employed in the synthesis of pyrazole-containing natural product analogs. The carboxylic acid and bromine atom are orthogonal functional handles that allow for stepwise modification. For instance, the bromine can be used in a cross-coupling reaction to attach a complex side chain, while the carboxylic acid can be elongated or converted into another functional group. This allows for the systematic modification of a lead structure to perform structure-activity relationship (SAR) studies, which is a cornerstone of medicinal chemistry and drug development. Although not yet reported in a specific total synthesis, the compound's structure is well-suited for creating analogs of complex bioactive molecules. organicchemistrydata.org

Application in the Synthesis of Agrochemical Research Compounds

The pyrazole carboxamide scaffold is a cornerstone of the modern agrochemical industry, found in a multitude of highly successful fungicides and insecticides. nih.govmdpi.com These compounds often act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi or by targeting insect ryanodine (B192298) receptors. acs.org

This compound is a key precursor for the synthesis of these vital agrochemicals. The carboxylic acid group is readily converted into the corresponding carboxamide through reaction with a diverse range of amines. This modular approach allows for the creation of large libraries of candidate compounds for biological screening. researchgate.net The substituents on the pyrazole ring and the amine portion are systematically varied to optimize potency, spectrum of activity, and physicochemical properties. The N-isobutyl group and the 4-bromo substituent of the title compound are examples of the specific lipophilic and electronic features that are fine-tuned in the design of new active ingredients. nih.govresearchgate.net

Table 2: Examples of Commercial Pyrazole Carboxamide Agrochemicals

| Compound Name | Class | Target |

|---|---|---|

| Bixafen | Fungicide (SDHI) | Succinate Dehydrogenase |

| Penthiopyrad | Fungicide (SDHI) | Succinate Dehydrogenase |

| Chlorantraniliprole | Insecticide | Ryanodine Receptor |

The synthesis of these commercial products often involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline (B41778) or other amine derivative, underscoring the industrial relevance of intermediates like this compound. myskinrecipes.comguidechem.com

Structure Activity Relationship Sar Investigations of Pyrazole Carboxylic Acid Derivatives Mechanistic Focus

Impact of N1-Substituent Modifications (e.g., isobutyl vs. other alkyl/aryl groups) on Molecular Recognition

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in determining the molecule's interaction with biological targets. The nature of this substituent, whether it be a small alkyl group like methyl, a bulkier group like isobutyl, or an aryl group, can significantly alter the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity.

Alkylation at the N1 position is a common strategy to modulate the physicochemical properties of pyrazole derivatives. For instance, the introduction of an N1-methyl group has been shown to improve solubility and selectivity in some contexts. The isobutyl group, being larger and more lipophilic than a methyl group, can enhance binding to hydrophobic pockets within a target protein. The branched nature of the isobutyl group can also provide a level of conformational restriction that may be favorable for binding to specific receptor topographies.

In contrast, the introduction of aryl groups at the N1 position can lead to pi-stacking interactions with aromatic residues in a binding site, which can significantly enhance binding affinity. However, the increased bulk of an aryl substituent can also lead to steric clashes if the binding pocket is not sufficiently large. The choice between an alkyl and an aryl substituent at the N1 position is therefore a critical decision in the design of pyrazole-based compounds, with the optimal choice being highly dependent on the specific topology of the target's binding site.

Table 1: Impact of N1-Substituent on Receptor Interaction

| N1-Substituent | Potential Interactions | Impact on Molecular Recognition |

| Methyl | Hydrophobic interactions | Can improve solubility and selectivity. |

| Isobutyl | Enhanced hydrophobic interactions, potential for improved van der Waals contacts | May increase binding affinity for hydrophobic pockets. |

| Phenyl | Pi-stacking, hydrophobic interactions | Can significantly enhance binding affinity if the pocket accommodates the bulk. |

| Benzyl | Hydrophobic and potential pi-stacking interactions | Offers a balance of flexibility and potential for aromatic interactions. |

Influence of C4-Halogen Atom on Molecular Interactions and Reactivity

The electron-withdrawing nature of the bromine atom at the C4 position also influences the electronic distribution within the pyrazole ring, which can affect the pKa of the carboxylic acid group and the reactivity of the pyrazole core. This can have implications for the molecule's metabolic stability and its ability to form other types of interactions, such as hydrogen bonds.

Table 2: Influence of C4-Halogen on Molecular Properties

| Property | Influence of C4-Bromo Substituent |

| Molecular Interactions | Can participate in halogen bonding, enhancing binding affinity. |

| Electronic Effects | Electron-withdrawing nature can modulate the pKa of other functional groups. |

| Reactivity | Can serve as a site for further chemical modification. |

| Steric Profile | Increases the steric bulk at the C4 position, influencing binding pocket fit. |

Role of the Carboxylic Acid Group at C5 in Binding and Functionalization

The carboxylic acid group at the C5 position is a key functional group that can engage in a variety of important molecular interactions. As a hydrogen bond donor and acceptor, it can form strong hydrogen bonds with polar residues in a binding site, such as arginine, lysine, or histidine. The carboxylate anion can also participate in ionic interactions with positively charged residues, which can be a major driver of binding affinity.

Table 3: Functions of the C5-Carboxylic Acid Group

| Function | Description |

| Binding Anchor | Forms key hydrogen bonds and ionic interactions with receptor sites. |

| Conformational Influence | Can participate in intramolecular interactions affecting molecular shape. |

| Functionalization Handle | Allows for the synthesis of a wide range of derivatives (esters, amides, etc.). |

| Solubility Enhancement | Can improve the aqueous solubility of the molecule, particularly in its salt form. |

Positional Isomerism Studies and Their Mechanistic Implications

The arrangement of substituents around the pyrazole ring can have a dramatic impact on a molecule's biological activity. Positional isomerism studies, where substituents are moved to different positions on the pyrazole core, are crucial for understanding the spatial requirements of the target binding site. For example, comparing the activity of 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid with its 3-carboxylic acid isomer could reveal important information about the optimal placement of the carboxylic acid group for binding.

If the 5-carboxylic acid isomer is significantly more active, it would suggest that the binding pocket has a specific region that favorably interacts with a carboxylate at this position. Conversely, if the 3-carboxylic acid isomer is more potent, it would indicate a different binding mode. These studies can provide a detailed map of the pharmacophore, highlighting the key interaction points and their required spatial arrangement. The mechanistic implications of such studies are profound, as they can guide the rational design of more potent and selective analogs.

Table 4: Mechanistic Insights from Positional Isomerism

| Isomer Comparison | Potential Mechanistic Implication |

| 5-Carboxylic Acid vs. 3-Carboxylic Acid | Reveals the optimal spatial orientation of the acidic group for target binding. |

| 4-Bromo vs. 3-Bromo or 5-Bromo | Elucidates the preferred location for halogen bonding or steric bulk. |

| N1-Isobutyl vs. N2-Isobutyl | Investigates the importance of the substituent's position relative to other functional groups. |

Computational Approaches (e.g., QSAR, Molecular Docking with hypothetical binding sites) to elucidate molecular basis of interactions

In the absence of experimental structural data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the molecular basis of interactions. QSAR models can be developed for a series of pyrazole carboxylic acid derivatives to identify the key physicochemical properties that correlate with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding mode of this compound within a hypothetical or known binding site. These simulations can reveal potential hydrogen bonding, hydrophobic, and halogen bonding interactions. By docking a series of analogs with varying substituents at the N1, C4, and C5 positions, it is possible to build a detailed model of the binding pocket and to understand the SAR at a molecular level. These computational approaches are powerful tools for generating hypotheses that can be tested experimentally, thereby accelerating the drug discovery process.

Table 5: Application of Computational Methods

| Computational Method | Application to Pyrazole Carboxylic Acid SAR |

| QSAR | Identifies key molecular descriptors correlated with biological activity. |

| Molecular Docking | Predicts the binding mode and key interactions with a target receptor. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex over time. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features required for biological activity. |

Future Research Directions for 4 Bromo 1 Isobutyl 1h Pyrazole 5 Carboxylic Acid

Development of Chemo- and Regioselective Synthesis Methods

The primary challenge in harnessing the potential of 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid lies in its efficient and controlled synthesis. Future research should focus on developing robust synthetic protocols that offer high chemo- and regioselectivity. The classical synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines, which can lead to mixtures of regioisomers, especially with unsymmetrical precursors.

Key research objectives should include:

Regiocontrolled Pyrazole (B372694) Formation: Investigating methods that unambiguously establish the 1,5-relationship between the isobutyl group and the carboxylic acid. This could involve the use of pre-functionalized hydrazines or dicarbonyl equivalents with distinct electronic or steric properties that direct the cyclization.

Selective Bromination: Developing late-stage bromination strategies that selectively target the C4 position of the pre-formed 1-isobutyl-1H-pyrazole-5-carboxylic acid scaffold. Alternatively, one-pot synthesis methods starting from 1,3-diketones, hydrazines, and a brominating agent like N-bromosaccharin could be explored for improved efficiency. jmcs.org.mxresearchgate.netscielo.org.mx

Table 1: Potential Synthetic Strategies and Research Focus

| Strategy | Key Precursors | Research Focus | Potential Advantages |

| Linear Synthesis | 1,3-Diketone analogue, Isobutylhydrazine (B3052577) | Controlling regioselectivity of the initial cyclization; Optimizing bromination of the resulting pyrazole. | Stepwise control over substitution pattern. |

| Convergent Synthesis | Brominated 1,3-diketone, Isobutylhydrazine | Synthesis of the brominated precursor; Ensuring cyclization proceeds efficiently without side reactions. | Potentially shorter route. |

| One-Pot, Multi-Component Reaction | Diketone, Isobutylhydrazine, Brominating Agent | Optimizing reaction conditions (catalyst, solvent, temperature) to achieve high regioselectivity and yield in a single step. jmcs.org.mxresearchgate.net | High efficiency, reduced waste and purification steps. |

Advanced Mechanistic Investigations of Its Reactivity Pathways

A thorough understanding of the reactivity of this compound is crucial for its effective use. The molecule possesses three key functional handles: the C-Br bond, the carboxylic acid group, and the pyrazole ring itself.

Future mechanistic studies should explore:

Cross-Coupling Reactions: The C4-bromo substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). jmcs.org.mx Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the oxidative addition and reductive elimination steps, helping to optimize reaction conditions for creating diverse C4-substituted derivatives.

Carboxylic Acid Derivatization: Investigating the kinetics and mechanisms of esterification and amidation reactions at the C5-carboxylic acid position. This is vital for applications such as prodrug design or conjugation to other molecules.

Electrophilic and Nucleophilic Aromatic Substitution: Probing the reactivity of the C3 position, the only unsubstituted carbon on the pyrazole ring. Mechanistic studies will clarify the electronic influence of the existing substituents on the propensity and regioselectivity of further functionalization.

Exploration of Its Utility in Emerging Synthetic Methodologies

The unique substitution pattern of this compound makes it a prime candidate for use in innovative and emerging synthetic strategies.

Future work could focus on:

Diversity-Oriented Synthesis (DOS): Using the compound as a scaffold in DOS campaigns. Orthogonal reactivity of the C-Br bond and the carboxylic acid allows for sequential and divergent derivatization, rapidly generating libraries of complex molecules for biological screening.

Photoredox and Electrochemical Synthesis: Exploring the reactivity of the C-Br bond under photoredox or electrochemical conditions. These modern methods operate under mild conditions and could enable novel transformations that are inaccessible through traditional thermal methods, such as radical-based C-C bond formations.

C-H Activation: Investigating the potential for direct C-H functionalization at the C3 position or on the isobutyl group. This would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Application in the Design of Novel Chemical Probes for Biological Research

Pyrazole scaffolds are prevalent in biologically active compounds and are known for their coordination properties and utility in fluorescent probes. nih.govglobethesis.com this compound could serve as a foundational structure for novel chemical probes.

Areas for future exploration include:

Fluorescent Sensors: The pyrazole core can be incorporated into larger conjugated systems to create fluorescent probes. globethesis.com The carboxylic acid can act as a recognition site (e.g., for pH sensing) or as a point of attachment for specific receptors for ions or biomolecules. The isobutyl group can be used to tune the probe's solubility and membrane permeability.

Chelating Agents for Bioimaging: Pyrazole nitrogen atoms are effective ligands for metal ions. nih.gov Derivatives of this compound could be developed as selective chelators for biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺), enabling their detection and imaging in cellular environments.

Covalent Probes: The C-Br bond can be substituted with functionalities that can form covalent bonds with specific protein residues, allowing for the development of activity-based probes to study enzyme function.

Table 2: Potential Designs for Chemical Probes

| Probe Type | Design Strategy | Target Analyte | Potential Application |

| Fluorescent Ion Sensor | Replace Br with a fluorophore (e.g., naphthalene, coumarin); utilize COOH and pyrazole nitrogens as a binding site. nih.gov | Metal ions (e.g., Fe³⁺, Al³⁺) | Environmental monitoring, cellular imaging. |

| pH Probe | Utilize the protonation/deprotonation of the carboxylic acid to modulate the fluorescence of an attached fluorophore. | H⁺ concentration | Mapping pH gradients in organelles. |

| Activity-Based Probe | Replace Br with a reactive group (e.g., acrylamide); attach a reporter tag via the COOH group. | Specific enzyme classes | Enzyme profiling in disease states. |

Computational Design of Derivatives with Tunable Electronic and Steric Properties

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, guiding synthetic efforts toward compounds with desired characteristics. eurasianjournals.com This approach is particularly valuable for a scaffold like this compound.

Future research should leverage computational methods for:

In Silico Library Design: Creating virtual libraries of derivatives by systematically modifying the substituents at the N1, C4, and C5 positions.

Property Prediction: Using methods like Density Functional Theory (DFT) to calculate key electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and dipole moment. researchgate.net These calculations can predict the reactivity, stability, and intermolecular interaction potential of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate molecular descriptors (e.g., lipophilicity, electronic parameters) with activity. nih.gov This can provide insights into the key features required for potency and guide the design of next-generation compounds.

Docking and Molecular Dynamics: For derivatives designed as enzyme inhibitors or receptor ligands, molecular docking and dynamics simulations can predict binding modes and affinities, prioritizing the most promising candidates for synthesis. eurasianjournals.com

Table 3: Computational Approaches and Their Applications

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, bond energies, reaction transition states. researchgate.net | Predicting reactivity, understanding reaction mechanisms, guiding fluorophore design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. nih.gov | Identifying key structural features for potency, designing more active compounds. |

| Molecular Docking | Binding poses and affinity of a ligand to a biological target. | Virtual screening of derivative libraries, prioritizing synthetic targets. |

| Molecular Dynamics (MD) Simulation | Dynamic behavior and conformational space of a molecule or ligand-protein complex. eurasianjournals.com | Assessing the stability of ligand binding, understanding conformational changes. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted acetoacetate derivatives with hydrazines or hydrazides. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimization includes adjusting reaction temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography improves yield and purity.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm bromine substitution patterns. For example, pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while isobutyl groups show signals near δ 1.0–2.5 ppm .